molecular formula C16H20FN3O3S2 B2785444 2-Ethyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1105208-34-1

2-Ethyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No.: B2785444
CAS No.: 1105208-34-1
M. Wt: 385.47
InChI Key: XHTUIIMESXVTDD-UHFFFAOYSA-N
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Description

2-Ethyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a piperidin-4-yl group, which is further modified by a 5-fluoro-2-methoxyphenylsulfonyl moiety. The sulfonyl group on the piperidine ring contributes to electronic effects and hydrogen-bonding interactions, which may influence biological activity .

Properties

IUPAC Name

2-ethyl-5-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S2/c1-3-15-18-19-16(24-15)11-6-8-20(9-7-11)25(21,22)14-10-12(17)4-5-13(14)23-2/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTUIIMESXVTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structure and Properties

The structure of this compound consists of a thiadiazole ring substituted with a piperidine moiety and a sulfonyl group. The presence of the fluorine and methoxy groups on the phenyl ring enhances its pharmacological potential.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds with the 1,3,4-thiadiazole moiety exhibit significant activity against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of thiadiazoles can inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, demonstrating stronger activity than standard antibiotics like ampicillin .
  • Antifungal Activity : Compounds containing the thiadiazole ring have also shown efficacy against fungal strains including Candida albicans and Aspergillus niger. The antifungal activity was notably higher in certain substituted derivatives .

The biological activity of thiadiazoles can be attributed to their ability to interact with various cellular targets. The mechanisms include:

  • Inhibition of Enzymatic Pathways : Thiadiazoles may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis.

Study 1: Antimicrobial Screening

In a controlled study, several new 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with specific substitutions at the C-5 position exhibited enhanced antibacterial activity against E. coli and S. aureus, with zones of inhibition ranging from 15 to 19 mm .

CompoundTarget BacteriaZone of Inhibition (mm)MIC (μg/mL)
11cBacillus subtilis1862.5
11eE. coli1732.6
18aSalmonella typhi19Not specified
18bE. coli15Not specified

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that introducing various substituents on the thiadiazole ring significantly affects biological activity. For example, adding an adamantyl moiety at C-5 increased antifungal potency against Candida albicans compared to unsubstituted derivatives .

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively studied. In a review, various derivatives of 2-amino-1,3,4-thiadiazole exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Notably, fluorinated derivatives demonstrated enhanced potency, with minimum inhibitory concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .

Data Table: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound 9dS. aureus25
Compound 9eE. coli32.6
Compound VIbB. cereus30

Anti-inflammatory and Analgesic Properties

Research indicates that 2-ethyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole exhibits promising anti-inflammatory and analgesic effects. In vivo studies using carrageenan-induced rat paw edema models showed that certain derivatives displayed anti-inflammatory activities comparable to diclofenac sodium. Additionally, analgesic activity was assessed through tail flick tests using aspirin as a standard .

Data Table: Anti-inflammatory Activity Comparison

CompoundStandard DrugActivity Level
Compound VIbDiclofenac SodiumGood
Compound VIcAspirinModerate

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties . A study evaluated various compounds against multiple cancer cell lines, including pancreatic and colon cancer cells. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like sorafenib and cisplatin, indicating their potential as effective anticancer agents .

Data Table: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 8ePanc-112.79
Compound 3eHCT-1167.19

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various thiadiazole derivatives, compounds were synthesized and tested against standard strains of bacteria. The results indicated that fluorinated compounds significantly outperformed non-fluorinated analogs in terms of antibacterial activity, suggesting the importance of substituent effects on the biological activity of thiadiazoles .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that certain thiadiazole derivatives inhibited pro-inflammatory cytokines in vitro. This study provided insights into their potential use in treating inflammatory diseases such as arthritis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name / Core Structure Substituents / Modifications Key Properties / Activities Reference
Target Compound : 1,3,4-thiadiazole - 2-Ethyl
- 5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl
Structural basis for comparison; sulfonyl group enhances binding potential
2-Ethyl-5-(4-nitro-1,8-naphthalimido)-1,3,4-thiadiazole - 4-Nitro-naphthalimide substituent Bulky aromatic group; potential fluorescence or intercalation properties
2-[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives - Pyrazole and nitroaryl groups Antimicrobial activity against E. coli, B. mycoides, and C. albicans
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole - Dual thiadiazole cores with methylphenyl groups Structural rigidity; potential enzyme inhibition
2-(Butan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole - Oxadiazole core with toluenesulfonyl-piperidine Antibacterial properties; moderate solubility

Key Comparisons

Structural Variations and Electronic Effects :

  • The target compound ’s 5-fluoro-2-methoxyphenylsulfonyl group introduces electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which may enhance metabolic stability compared to the nitroaryl analogs in .
  • Replacement of the thiadiazole core with oxadiazole (as in ) reduces sulfur-related reactivity but may alter binding specificity .

Biological Activity: Antimicrobial Activity: Compounds with nitroaryl or pyrazole substituents (e.g., ) show broad-spectrum antimicrobial effects, while the target compound’s fluoro-methoxy group may target Gram-positive pathogens more selectively . Anticancer Potential: Analogs with 3,4,5-trimethoxyphenyl groups () exhibit inhibition of PC3 and BGC-823 cancer cells (up to 66% inhibition at 5 µM), suggesting that the target’s sulfonyl-piperidine moiety could similarly interact with tubulin or kinase targets .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves sulfonylation of a piperidine intermediate followed by cyclization, similar to methods in (yields 74–79%) . In contrast, naphthalimide-containing thiadiazoles () require multistep aromatic functionalization, reducing scalability .

Physicochemical Properties :

  • Melting points for analogous compounds range from 115°C to 230°C (), with lipophilic substituents (e.g., ethyl, butylthio) lowering melting points and improving solubility in organic solvents .

Research Findings and Implications

  • Antimicrobial Potential: The 5-fluoro group in the target compound may enhance penetration through bacterial membranes, as seen in fluoroquinolones, though direct evidence is needed .
  • Limitations : Lack of explicit data on the target compound’s bioactivity necessitates further testing against standard assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1,3,4-thiadiazole derivatives such as 2-Ethyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, thiadiazole cores are often synthesized via cyclization of thiosemicarbazides or by reacting hydrazine derivatives with carbon disulfide under reflux conditions. Key intermediates, such as piperidin-4-yl-thiadiazole, can be functionalized via sulfonylation using 5-fluoro-2-methoxybenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to facilitate the reaction . Purification is achieved through column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How is the structural integrity of the synthesized compound confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Assigns protons and carbons in the thiadiazole, piperidine, and sulfonyl groups. For instance, the sulfonyl group’s sulfur environment is confirmed via 13C NMR chemical shifts near 110-130 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the calculated exact mass (e.g., m/z ~425.07 for C17H19FN4O3S2) .
  • HPLC : Ensures >95% purity using reverse-phase C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized during the sulfonylation step to minimize by-products?

  • Methodological Answer : Optimization involves:

  • Solvent Selection : Anhydrous solvents (e.g., dichloromethane) reduce hydrolysis of sulfonyl chlorides .
  • Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition prevents exothermic side reactions .
  • Catalyst Use : Bases like DMAP (4-dimethylaminopyridine) enhance reaction efficiency by activating the sulfonyl chloride .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperidine intermediate ensures complete conversion .

Q. What computational methods are used to predict the biological activity of this compound?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) model interactions with target proteins (e.g., kinases or GPCRs). The sulfonyl group’s electronegativity and piperidine’s conformational flexibility are key parameters. Docking scores (binding affinity in kcal/mol) are validated against experimental IC50 values from enzyme inhibition assays . Density Functional Theory (DFT) calculations further analyze charge distribution and reactive sites .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence biological activity?

  • Methodological Answer : Comparative SAR (Structure-Activity Relationship) studies are conducted by synthesizing analogs with varied substituents. For example:

  • Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
  • Methoxy Groups : Increase solubility but may reduce binding affinity due to steric hindrance .
  • Piperidine Ring : Methylation at the 4-position improves selectivity for CNS targets by enhancing blood-brain barrier penetration .
    • Biological assays (e.g., antimicrobial MIC, cytotoxicity via MTT) quantify these effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar thiadiazoles?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Purity : Re-examine HPLC and NMR data to rule out impurities .
  • Solubility Differences : Use DMSO stock solutions with consistent concentrations (e.g., 10 mM) .
  • Statistical Validation : Apply ANOVA or t-tests to compare replicate experiments .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer : Use cell lines with relevant genetic backgrounds:

  • Apoptosis Assays : Caspase-3/7 activation in HeLa or MCF-7 cells via flow cytometry .
  • Cell Cycle Analysis : PI staining and flow cytometry to detect G1/S arrest .
  • Migration Inhibition : Scratch assays in MDA-MB-231 breast cancer cells .
    • Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) ensure reliability .

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